molecular formula C17H22F2N2O2 B2855902 N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]prop-2-enamide CAS No. 2094364-87-9

N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]prop-2-enamide

Cat. No.: B2855902
CAS No.: 2094364-87-9
M. Wt: 324.372
InChI Key: BGLFTUKQMCTADL-UHFFFAOYSA-N
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Description

“N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]prop-2-enamide” is a chemical compound with the molecular formula C17H22F2N2O2 and a molecular weight of 324.372. It is related to 2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine .


Molecular Structure Analysis

The InChI code for the related compound 2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine is 1S/C14H20F2N2O/c1-9-7-18 (8-10 (2)19-9)13 (6-17)14-11 (15)4-3-5-12 (14)16/h3-5,9-10,13H,6-8,17H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

The related compound 2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine has a molecular weight of 270.32 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density for “this compound” were not found in the sources I accessed.

Properties

IUPAC Name

N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O2/c1-4-16(22)20-8-15(17-13(18)6-5-7-14(17)19)21-9-11(2)23-12(3)10-21/h4-7,11-12,15H,1,8-10H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLFTUKQMCTADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(CNC(=O)C=C)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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